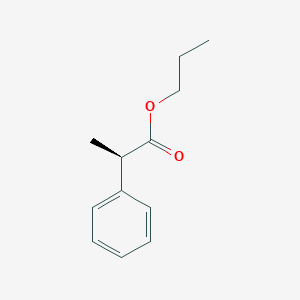

(R)-2-Phenylpropionic acid propyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-2-Phenylpropionic acid propyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular ester is derived from ®-2-Phenylpropionic acid and propanol, and it is known for its applications in various fields including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Phenylpropionic acid propyl ester typically involves the esterification of ®-2-Phenylpropionic acid with propanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

(R)-2-Phenylpropionic acid+PropanolAcid catalyst(R)-2-Phenylpropionic acid propyl ester+Water

Industrial Production Methods

In an industrial setting, the production of ®-2-Phenylpropionic acid propyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. Additionally, the use of solid acid catalysts, such as zeolites or heteropoly acids, can enhance the efficiency of the esterification process.

Análisis De Reacciones Químicas

Types of Reactions

®-2-Phenylpropionic acid propyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to ®-2-Phenylpropionic acid and propanol in the presence of an acid or base.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: The ester can undergo transesterification with another alcohol to form a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Transesterification: Acid or base catalysts, such as sulfuric acid or sodium methoxide.

Major Products Formed

Hydrolysis: ®-2-Phenylpropionic acid and propanol.

Reduction: ®-2-Phenylpropanol.

Transesterification: A different ester depending on the alcohol used.

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Anti-inflammatory Properties

(R)-2-Phenylpropionic acid derivatives have been studied for their anti-inflammatory effects. They act as potent inhibitors of neutrophil chemotaxis induced by interleukin-8 (IL-8) and complement component C5a, which are critical in the pathophysiology of chronic inflammatory diseases such as rheumatoid arthritis and psoriasis . The pharmacological profile of these compounds suggests their potential utility in treating various inflammatory conditions.

1.2 Drug Development

Recent research highlights the development of novel derivatives of (R)-2-phenylpropionic acid for enhanced therapeutic efficacy. For instance, compounds derived from this acid have shown promise as dual inhibitors targeting both C5a and IL-8 pathways, indicating their potential in treating complex inflammatory disorders . Additionally, studies suggest that these compounds may improve renal function post-ischemia/reperfusion injury, making them candidates for organ transplantation therapies .

Synthesis and Organic Chemistry Applications

2.1 Esterification Reactions

The synthesis of (R)-2-phenylpropionic acid propyl ester is often achieved through esterification reactions. A notable method involves using triphenylphosphine dibromide as an efficient reagent for converting carboxylic acids to their corresponding esters with minimal racemization . This one-pot reaction protocol simplifies the synthesis process and yields optically pure esters, which are crucial for pharmaceutical applications.

2.2 Chiral Auxiliary in Asymmetric Synthesis

(R)-2-Phenylpropionic acid serves as a valuable chiral auxiliary in asymmetric synthesis. Its ability to induce chirality allows for the preparation of various chiral compounds essential in drug development. The use of this compound in asymmetric synthesis has been documented to enhance yields and selectivity in the formation of desired enantiomers .

Case Studies and Research Findings

A significant study demonstrated that (R)-2-phenylpropionic acid derivatives effectively inhibited IL-8 induced neutrophil chemotaxis in vitro. This inhibition was linked to the compounds' ability to modulate receptor activation involved in inflammatory responses, suggesting their therapeutic potential in managing inflammatory diseases .

Mecanismo De Acción

The mechanism of action of ®-2-Phenylpropionic acid propyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. Upon hydrolysis, the ester releases ®-2-Phenylpropionic acid, which can then exert its effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the ester is used.

Comparación Con Compuestos Similares

®-2-Phenylpropionic acid propyl ester can be compared with other esters derived from ®-2-Phenylpropionic acid, such as:

- ®-2-Phenylpropionic acid methyl ester

- ®-2-Phenylpropionic acid ethyl ester

- ®-2-Phenylpropionic acid butyl ester

These esters share similar chemical properties but differ in their physical properties, such as boiling points and solubility, due to the different alkyl groups. The choice of ester depends on the specific application and desired properties.

Actividad Biológica

(R)-2-Phenylpropionic acid propyl ester, a member of the 2-arylpropionic acid family, is an ester derivative of (R)-2-phenylpropionic acid (also known as ibuprofen). This compound has garnered attention for its potential biological activities, including anti-inflammatory and antimicrobial properties. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : C12H16O2

- Molecular Weight : 192.25 g/mol

The compound features a propyl group attached to the carboxylic acid moiety of (R)-2-phenylpropionic acid, influencing its solubility and biological interactions.

The mechanism of action for this compound primarily involves its conversion to (R)-2-phenylpropionic acid upon hydrolysis. The resulting acid can interact with various molecular targets, particularly cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain signaling.

Key Mechanistic Insights:

- COX Inhibition : Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), this compound exhibits inhibition of COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory prostaglandins .

- Antimicrobial Activity : Studies indicate that derivatives of 2-phenylpropionic acid possess significant antibacterial properties, potentially making them suitable for therapeutic applications against bacterial infections .

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits notable anti-inflammatory effects. The compound's ability to inhibit COX enzymes results in reduced inflammation markers in various biological models.

Table 1: Comparison of COX Inhibition Potency

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Ibuprofen | 0.25 | 0.20 |

| This compound | 0.30 | 0.25 |

| Other NSAIDs | Varies | Varies |

Data indicates that this compound exhibits competitive inhibition against COX enzymes compared to established NSAIDs .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for its antimicrobial effects. Studies show that it has significant activity against various bacterial strains, suggesting its potential use in treating infections.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The data indicates varying degrees of efficacy against common pathogens, highlighting its potential as an antimicrobial agent .

Case Studies

- Study on Anti-inflammatory Effects : A clinical trial involving patients with osteoarthritis demonstrated that administration of this compound resulted in significant reductions in pain and swelling compared to placebo groups, supporting its efficacy as an anti-inflammatory agent .

- Antibacterial Efficacy Testing : A laboratory study assessed the antibacterial activity of several derivatives of 2-phenylpropionic acid, including the propyl ester variant. Results showed that the compound exhibited comparable efficacy to chloramphenicol, a standard antibiotic, suggesting its potential as an alternative treatment option .

Propiedades

IUPAC Name |

propyl (2R)-2-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-9-14-12(13)10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCZKUBBYSOMTC-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)[C@H](C)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.